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Compound of Interest

Compound Name: D-Leucinol

Cat. No.: B2540389

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Leucinol, with the CAS number 53448-09-2, is a chiral amino alcohol that serves as a
critical building block in modern organic synthesis.[1][2][3] Its enantiomerically pure structure
makes it a valuable component in the development of pharmaceuticals, agrochemicals, and
other complex molecular architectures.[1][2] This guide provides a comprehensive technical
overview of D-Leucinol, including its chemical and physical properties, detailed experimental
protocols for its synthesis and application, and an exploration of its known biological context.

Chemical and Physical Properties

D-Leucinol is a transparent or slightly yellow liquid at room temperature. A comprehensive
summary of its key physical and chemical properties is presented in the tables below.

Table 1: General Properties of D-Leucinol
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Property Value Reference(s)
CAS Number 53448-09-2
Molecular Formula CeH1sNO
Molecular Weight 117.19 g/mol
(2R)-2-amino-4-methylpentan-
IUPAC Name
1-ol
(R)-(-)-2-Amino-4-methyl-1-
Synonyms )
pentanol, D-(-)-Leucinol
Transparent or slightly yellow
Appearance -
liquid
Purity >97%

Table 2: Physical and Spectroscopic Properties of D-

Leucinol
Property Value Reference(s)
Boiling Point 195 - 200 °C
Density 0.917 g/mL at 25 °C
Refractive Index (n20/D) 1.4496
Optical Rotation [a]20/D -4° + 1° (c=9 in Ethanol)
Storage Temperature 0-8°C

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of D-
Leucinol. The following tables summarize the expected spectroscopic data.

Table 3: *H NMR Spectral Data of L-Leucinol (Reference
for D-Leucinol)
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Note: The spectrum of D-Leucinol is expected to be identical to that of its enantiomer, L-

Leucinol.
Chemical Coupling
. o . . Reference(s
Shift (3) Multiplicity Integration Assignment Constants
ppm (J) Hz
3.54 dd 1H H-1la J=104,3.8
3.24 dd 1H H-1b J=10.4,7.6
2.90 m 1H H-2
1.67 m 1H H-4
1.18 m 2H H-3
0.93 d 3H H-5' J=65
0.90 d 3H H-5 J=6.3

Table 4: Predicted **C NMR Spectral Data of D-L eucinol

Chemical Shift (6) ppm

Carbon Assignment

~67 C-1 (CH20H)
~55 C-2 (CHNH)
~43 C-3 (CHz)
~25 C-4 (CH)
~23 C-5' (CHs)
~22 C-5 (CHs)

Table 5: FT-IR Spectral Data of D-Leucinol
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Wavenumber (cm~?)

Vibration Type

Functional Group

3350-3200 (broad) O-H stretch Alcohol
3400-3250 (broad) N-H stretch Primary Amine
2960-2850 C-H stretch Alkane
1600-1550 N-H bend Primary Amine
1470-1430 C-H bend Alkane
1050-1000 C-O stretch Primary Alcohol

Iablg_Q._Mas_s_Sp_e_ciLng_tnLQata_o_LD_Le_uclnol

Relative Intensity (%)

Possible Fragment

117 Low [M]* (Molecular lon)

100 Moderate [M - NHs]*

86 High [M - CH20H]*

72 Moderate [M - CzHs0O]*

57 High [CaHo]* (tert-butyl cation)
44 High [CH2=NHz]*

Experimental Protocols
Synthesis of D-Leucinol from D-Leucine

This protocol describes the reduction of the carboxylic acid group of D-leucine to a primary

alcohol using a sodium borohydride and iodine reagent system. This method is a safer and

more economical alternative to lithium aluminum hydride.

Workflow for the Synthesis of D-Leucinol
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Caption: Workflow for the synthesis of D-Leucinol from D-Leucine.
Materials:
e D-Leucine
e Sodium borohydride (NaBHa4)
e lodine (I2)
e Anhydrous Tetrahydrofuran (THF)
e Methanol (MeOH)
e Hydrochloric acid (HCI), 1M

e Sodium hydroxide (NaOH), 1M
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e Anhydrous magnesium sulfate (MgSQa)
» Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:

 In adry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux
condenser, and a nitrogen inlet, suspend D-leucine (1 equivalent) in anhydrous THF.

e Cool the suspension to 0 °C in an ice bath and slowly add sodium borohydride (2.5
equivalents).

 In a separate flask, dissolve iodine (1.1 equivalents) in anhydrous THF.

o Slowly add the iodine solution to the D-leucine and NaBHa4 suspension at 0 °C. Vigorous
hydrogen evolution will be observed.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to reflux for 18 hours.

e Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol
until the hydrogen evolution ceases.

 Acidify the mixture to pH 1 with 1M HCI.
o Evaporate the solvent under reduced pressure.

» Basify the residue to pH 12 with 1M NaOH and extract with an organic solvent (3 x volume of
aqueous layer).

o Combine the organic layers, dry over anhydrous MgSOa, filter, and concentrate under
reduced pressure to yield crude D-Leucinol.

 Purify the crude product by vacuum distillation or column chromatography on silica gel.

Application in Asymmetric Aldol Reaction
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D-Leucinol can be converted into a chiral oxazolidinone auxiliary, which is then used to direct
the stereochemical outcome of an aldol reaction.

Workflow for Asymmetric Aldol Reaction using a D-Leucinol-derived Auxiliary
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Auxiliary Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to D-Leucinol (CAS:
53448-09-2)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2540389#d-leucinol-cas-number-53448-09-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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